3-Acetylneamine
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Overview
Description
3-Acetylneamine is a derivative of neamine, which is a component of the aminoglycoside antibiotic neomycin. Neomycin is produced by the fermentation of the actinomycete Streptomyces fradiae and is used in various pharmaceutical applications
Preparation Methods
3-Acetylneamine can be synthesized through the acetylation of neamine. One method involves the reaction of neamine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through column chromatography. Industrial production methods may involve similar acetylation reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
3-Acetylneamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to neamine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetylneamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetylneamine involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other aminoglycosides, where the compound binds to the 30S subunit of the ribosome, causing misreading of the mRNA and ultimately leading to bacterial cell death . The molecular targets include ribosomal RNA and specific proteins involved in the translation process.
Comparison with Similar Compounds
3-Acetylneamine is similar to other neamine derivatives, such as:
Properties
CAS No. |
54617-39-9 |
---|---|
Molecular Formula |
C14H28N4O7 |
Molecular Weight |
364.39 g/mol |
IUPAC Name |
N-[(1S,2R,3R,4S,5R)-5-amino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxycyclohexyl]acetamide |
InChI |
InChI=1S/C14H28N4O7/c1-4(19)18-6-2-5(16)9(20)12(23)13(6)25-14-8(17)11(22)10(21)7(3-15)24-14/h5-14,20-23H,2-3,15-17H2,1H3,(H,18,19)/t5-,6+,7-,8-,9+,10-,11-,12-,13-,14-/m1/s1 |
InChI Key |
YJZDNCZWNZNHGB-JPYLPOILSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N |
Canonical SMILES |
CC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CN)O)O)N)O)O)N |
Origin of Product |
United States |
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